
3-Methyl-2-nitrobenzoic acid
Overview
Description
3-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a nitrated carboxylic acid, characterized by a nitro group (-NO2) and a carboxyl group (-COOH) attached to a benzene ring. This compound is a white to pale cream crystalline powder and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. This process typically uses nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure high selectivity and yield .
Nitration of 3-Methylbenzoic Acid:
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial method also focuses on minimizing waste and optimizing the use of reagents .
Chemical Reactions Analysis
3-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is carried out under hydrogenation conditions at room temperature.
Products: The reduction of the nitro group results in the formation of 3-methyl-2-aminobenzoic acid.
-
Substitution:
Reagents: Sodium hydroxide (NaOH), alkyl halides.
Conditions: The reaction is conducted in an aqueous or alcoholic medium.
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Conditions: The reaction is performed under acidic conditions with controlled temperature.
Products: Oxidation of the methyl group can yield 2-nitrobenzoic acid.
Scientific Research Applications
Organic Synthesis
3-Methyl-2-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, such as:
- Nitration : Used to introduce additional nitro groups into organic molecules.
- Reduction : The nitro group can be reduced to an amino group, yielding 3-methyl-2-aminobenzoic acid.
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Reduction | H₂, Pd/C | Room Temp | 3-methyl-2-aminobenzoic acid |
Substitution | NaOH, Alkyl Halides | Aqueous or Alcoholic Medium | Various derivatives |
Oxidation | KMnO₄, H₂SO₄ | Acidic Conditions | 2-nitrobenzoic acid |
Pharmaceutical Industry
In pharmaceuticals, this compound is utilized as an intermediate for synthesizing various drugs, including:
- Antibiotics
- Antiviral Drugs
- Anticancer Agents
The stable chemical properties and efficient reactivity of this compound make it suitable for complex drug synthesis processes.
Agrochemicals
This compound is also a key raw material in the production of pesticides and insecticides. It plays a role in the synthesis of compounds like chlorantraniliprole, which is widely used for pest control due to its effectiveness and low toxicity.
Case Study 1: Synthesis of Chlorantraniliprole
A significant application of this compound is in the synthesis of chlorantraniliprole. This insecticide is derived from the compound through a series of chemical transformations that enhance its efficacy against pests while minimizing environmental impact.
Case Study 2: Drug Development
Research has demonstrated the utility of this compound in developing new pharmaceutical agents targeting bacterial infections. Its derivatives have shown promising activity against resistant strains of bacteria, highlighting its importance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitrobenzoic acid primarily involves its functional groups. The nitro group (-NO2) can undergo reduction to form an amino group (-NH2), which can then participate in various biochemical pathways. The carboxyl group (-COOH) can form salts and esters, facilitating its incorporation into different molecular structures .
Comparison with Similar Compounds
3-Methyl-2-nitrobenzoic acid can be compared with other nitrobenzoic acids, such as:
-
3-Nitrobenzoic Acid:
- Similar structure but lacks the methyl group.
- Used in similar applications but may have different reactivity and properties .
-
2-Nitrobenzoic Acid:
- Nitro group is positioned differently on the benzene ring.
- Exhibits different chemical behavior and applications .
-
4-Nitrobenzoic Acid:
- Nitro group is in the para position relative to the carboxyl group.
- Used in different industrial and pharmaceutical applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .
Biological Activity
3-Methyl-2-nitrobenzoic acid (CAS No. 5437-38-7) is a nitrated carboxylic acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 181.15 g/mol
- Appearance : White to slightly yellow crystalline powder
- Solubility : Insoluble in water, moderate solubility in organic solvents
This compound acts primarily as a protein tyrosine phosphatase 1B (PTP1B) inhibitor , which is significant in the context of diabetes and obesity treatment. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and glucose metabolism. The compound's structure allows it to interact with the active site of PTP1B, leading to decreased phosphatase activity and enhanced insulin signaling pathways .
Antidiabetic Potential
Research indicates that this compound can effectively lower blood glucose levels by enhancing insulin signaling. In vitro studies have demonstrated its ability to inhibit PTP1B, which is crucial for maintaining glucose homeostasis. In animal models, administration of this compound resulted in improved glycemic control and increased insulin sensitivity .
Cytotoxicity and Antiproliferative Effects
A study explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant antiproliferative activity against human cancer cells, including breast and colon cancer lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .
Endocrine Disruption Potential
While investigating its safety profile, it was noted that this compound may exhibit endocrine-disrupting properties. This raises concerns regarding long-term exposure and its potential effects on hormonal regulation in humans and wildlife .
Research Findings and Case Studies
Safety Profile
This compound is classified with potential hazards, including skin irritation and eye damage upon contact. It is essential to handle this compound with care to avoid exposure through inhalation or skin contact. Long-term effects are not fully understood, but acute toxicity data suggest that exposure should be minimized .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-2-nitrobenzoic acid, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves nitration of a substituted benzoic acid precursor. For example, nitration of 3-methoxybenzoic acid with 65% HNO₃ and concentrated H₂SO₄ at 40–45°C yields nitro derivatives . Temperature control is critical to avoid over-nitration or side reactions. Post-reaction, purification via recrystallization (e.g., using ethanol) improves yield and purity . For this compound, direct nitration of 3-methylbenzoic acid under similar acidic conditions is a standard approach, though regioselectivity must be verified via HPLC or NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, confirming molecular geometry and packing .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.37 ppm for the methyl group in CDCl₃) validate substituent positions and purity .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₇NO₄, [M+H]⁺ = 182.03) and detects impurities .
- Melting point analysis : Consistent melting points (220–223°C) indicate purity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks: H315, H319) .
- Ventilation : Work in a fume hood to avoid inhalation of dust (H335) .
- Spill management : Contain spills with inert absorbents (e.g., sand) and avoid dust generation .
- Storage : Keep in a cool, dry place away from bases (risk of exothermic reactions) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., solubility, melting points)?
- Methodological Answer : Variations in melting points or solubility often stem from impurities or polymorphic forms. For example:
- Recrystallization solvent : Ethanol vs. acetone may yield different crystal forms, affecting melting points .
- Purity checks : Use TLC or HPLC to detect isomers (e.g., 3-methyl-4-nitrobenzoic acid) or byproducts .
- Thermogravimetric analysis (TGA) : Assess decomposition profiles to distinguish polymorphs .
Q. What strategies improve yield in amidation reactions using this compound?
- Methodological Answer :
- Coupling reagents : Use EDCl/HOBt or DCC to activate the carboxylic acid for reaction with amines .
- Catalysis : Copper catalysts enhance efficiency in one-pot syntheses (e.g., diazepine derivatives) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates .
- Workup : Purify crude products via column chromatography (e.g., PE/EA gradients) to isolate high-purity amides (>90% yield) .
Q. How does the nitro group’s position influence reactivity in downstream applications?
- Methodological Answer : The ortho-nitro group in this compound sterically hinders electrophilic substitution but facilitates reduction to amines (e.g., catalytic hydrogenation to 2-amino-3-methylbenzoic acid). Key considerations:
Properties
IUPAC Name |
3-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDAVTPQCQXLGU-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID6025640 | |
Record name | 3-Methyl-2-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
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Physical Description |
Prisms or white crystalline solid. (NTP, 1992), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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CAS No. |
5437-38-7 | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Record name | 3-Methyl-2-nitrobenzoic acid | |
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Record name | Benzoic acid, 3-methyl-2-nitro- | |
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Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
428 to 432 °F (NTP, 1992) | |
Record name | 3-METHYL-2-NITROBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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